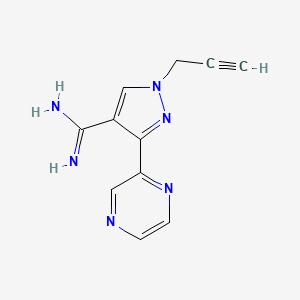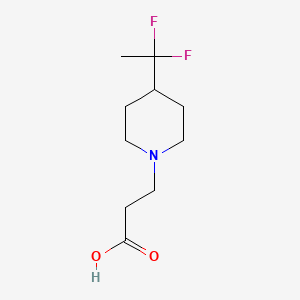
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, also known as DFEMP, is a synthetic analog of the amino acid glutamate1. It has a molecular formula of C10H17F2NO2 and a molecular weight of 221.24 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is a potential method for the synthesis of complex molecules2.Molecular Structure Analysis
The molecular structure of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid is based on its molecular formula, C10H17F2NO21. Unfortunately, I couldn’t find more detailed information on its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid are not fully detailed in the available resources. However, its molecular weight is 221.24 g/mol1.Aplicaciones Científicas De Investigación
Environmental Monitoring and Health Impact Studies
- Perfluorinated compounds, including those related to 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, have been used in various products, applications, and industrial processes. Studies like the one by Fromme et al. (2017) focus on quantifying the body burden of different perfluorinated substances in populations exposed via drinking water. The study also discusses the decline in concentration of these substances over time and their health implications, indicating a focus on environmental health and safety monitoring (Fromme, Wöckner, Roscher, & Völkel, 2017).
Neurological Research
- Certain piperidine derivatives are studied for their potential effects on neurological conditions or as part of neurological research. For example, Marenco et al. (2002) investigated L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a potential treatment for schizophrenia. Although the study's results were inconclusive for CX516 as a sole agent, it indicates the interest in such compounds in neuropharmacological research (Marenco et al., 2002).
Radiotracer Development for Clinical Research
- Compounds like 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), which have structural similarities to the queried compound, are used in developing radiotracers for clinical research. Brier et al. (2022) evaluated the safety, dosimetry, and characteristics of such a compound as a radiotracer targeting the sphingosine-1-phosphate receptor, demonstrating its application in studying inflammation and potentially other physiological or pathological processes (Brier et al., 2022).
Analyzing the Impact of Compounds on Hemodialysis
- Certain piperidine carboxylic acids, like MD 805, are studied for their effects on platelet activation in the hemodialysis circuit, as shown in research by Matsuo et al. (1986). These studies highlight the exploration of such compounds in medical applications related to blood coagulation and dialysis treatments (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Safety And Hazards
I couldn’t find specific safety and hazard information for 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. It’s always important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions of research and applications for 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid are not clear from the available information.
Please note that this is a high-level analysis based on the available information. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
Propiedades
IUPAC Name |
3-[4-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-10(11,12)8-2-5-13(6-3-8)7-4-9(14)15/h8H,2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDPVCDAIABRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



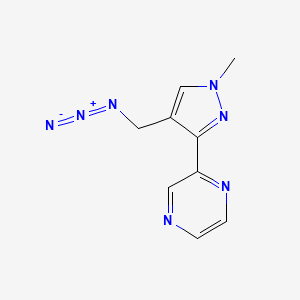
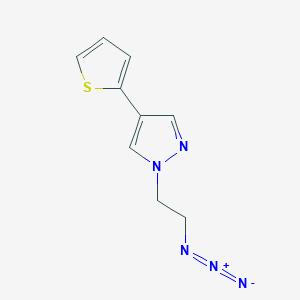
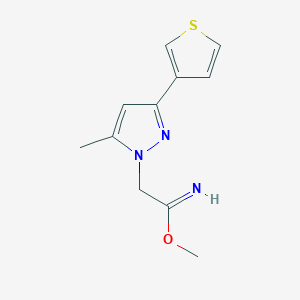
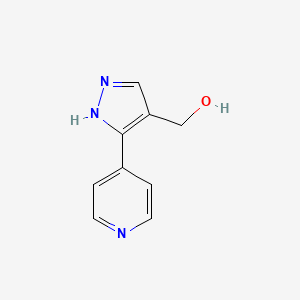
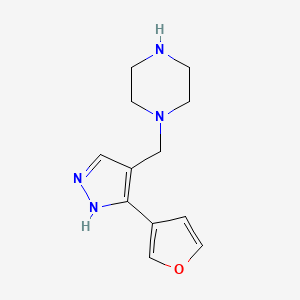
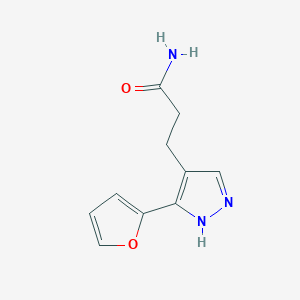
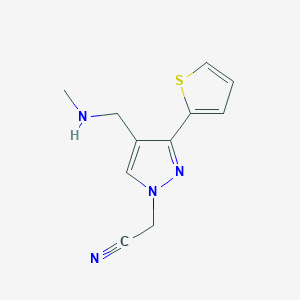
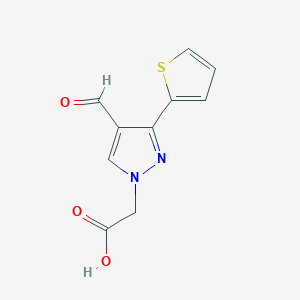
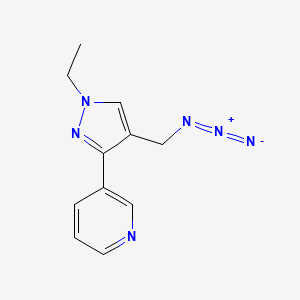
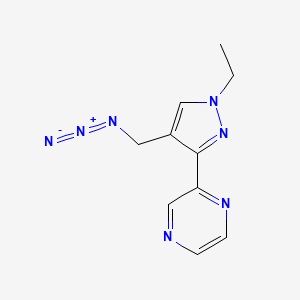
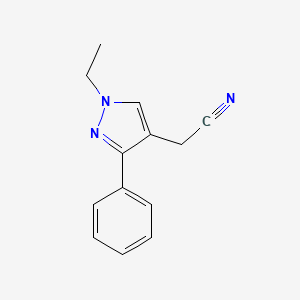
![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
